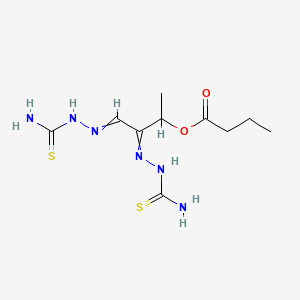
Butyryloxyethylglyoxal dithiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyryloxyethylglyoxal dithiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes and ketones. Thiosemicarbazones have been extensively studied due to their diverse biological activities and pharmacological properties, including anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Métodos De Preparación
The synthesis of butyryloxyethylglyoxal dithiosemicarbazone typically involves the reaction of butyryloxyethylglyoxal with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial production methods for thiosemicarbazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Butyryloxyethylglyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazone derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and enzyme inhibition properties.
Medicine: Due to its anti-cancer properties, butyryloxyethylglyoxal dithiosemicarbazone is being investigated as a potential therapeutic agent for the treatment of various cancers.
Mecanismo De Acción
The mechanism of action of butyryloxyethylglyoxal dithiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, leading to the formation of stable metal complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to cytotoxic effects on cancer cells .
The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell death and anti-cancer effects .
Comparación Con Compuestos Similares
Butyryloxyethylglyoxal dithiosemicarbazone is unique among thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:
Kethoxal bis(thiosemicarbazone): Known for its anti-tumor activity and ability to chelate metal ions.
2-Acetylpyridine dithiosemicarbazone: Exhibits corrosion inhibition properties and forms stable metal complexes.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against cancer cell lines compared to other thiosemicarbazones.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
2407-55-8 |
|---|---|
Fórmula molecular |
C10H18N6O2S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3,4-bis(carbamothioylhydrazinylidene)butan-2-yl butanoate |
InChI |
InChI=1S/C10H18N6O2S2/c1-3-4-8(17)18-6(2)7(14-16-10(12)20)5-13-15-9(11)19/h5-6H,3-4H2,1-2H3,(H3,11,15,19)(H3,12,16,20) |
Clave InChI |
YCULAGAKWJGACJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)C(=NNC(=S)N)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















